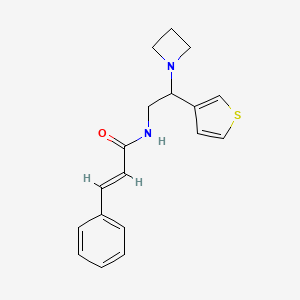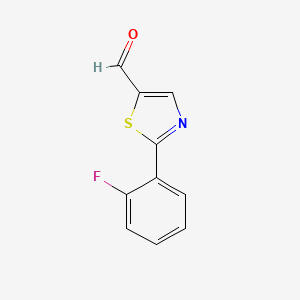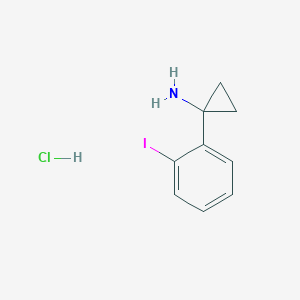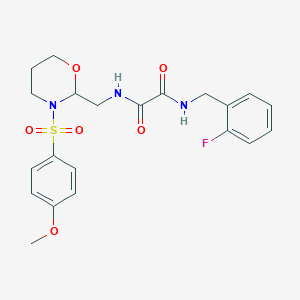
4-(N-((1-(4-氟苯基)环丙基)甲基)磺酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a cyclopropyl group (a three-membered carbon ring). The presence of a fluorophenyl group (a benzene ring with a fluorine atom) indicates that this compound might have interesting reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the sulfamoyl and benzoate groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoate and fluorophenyl groups are aromatic, meaning they contain delocalized electrons that can contribute to the compound’s stability and reactivity. The cyclopropyl group is a strained ring, which could also affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzoate group could potentially undergo reactions typical of carboxylates, such as esterification or nucleophilic acyl substitution. The fluorine atom on the fluorophenyl group could potentially be displaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like sulfamoyl and benzoate could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .科学研究应用
环化反应和化学性质
一项研究讨论了涉及 2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基}氨基}苯甲酸甲酯的环化反应,导致形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺。该反应表明了该化合物的反应性和创造各种化学结构的潜力 (Ukrainets、Petrushova、Davidenko 和 Grinevich,2014 年).
抗菌活性
相关化合物的另一研究途径包括它们的抗菌活性。一项研究合成了一系列衍生物并测试了它们的抗菌和抗真菌特性。这些化合物表现出有趣的抗菌活性,有些化合物对一组革兰氏阳性和革兰氏阴性细菌和真菌的活性高于参考药物 (Ghorab、Soliman、Alsaid 和 Askar,2017 年).
新型合成方法
研究还深入研究了相关苯甲酸酯的新型合成方法,展示了该化合物的多功能性。例如,有人报道通过一系列反应从非环状结构单元组装 2,4-取代苯甲酸酯阴离子级联。该方法突出了该化合物在合成有机化学中的潜力 (Qureshi 和 Njardarson,2022 年).
晶体结构分析
该化合物及其衍生物一直是晶体结构分析的主题,以了解它们的分子几何形状和相互作用。提供详细晶体学数据的研究有助于更深入地了解分子结构,从而促进设计具有所需特性的新分子 (Jones 和 Kuś,2004 年).
荧光探针开发
进一步的研究探索了基于衍生物开发荧光探针用于生物应用。关于胶束和囊泡中分子内电荷转移二苯基丁二烯的荧光探针特性的研究就是一个例子,说明如何利用相关化合物的化学性质用于生物成像和分析目的 (Singh 和 Darshi,2002 年).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNCEOWMYUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)

![6-(2-fluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)

![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)


![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2606356.png)
